
Penfluoron
Übersicht
Beschreibung
Penfluoron is a novel fluorinated compound that has recently been developed for use in scientific research. It is a stable and non-toxic molecule that is soluble in both water and organic solvents, making it an extremely versatile compound. It has a wide range of applications in biological and medical research, and its unique properties make it an ideal tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Tris(pentafluorophenyl)borane (BCF) Applications
- Borylation Chemistry : Tris(pentafluorophenyl)borane, commonly known as BCF, has shown extensive applications in various reactions such as borylation, hydrogenation, and hydrosilylation. Its high Lewis acidity, derived from its C6F5 rings, makes it a versatile reagent in these reactions (Lawson & Melen, 2017).
Electrolyte Additive for Lithium-Ion Batteries
- Bifunctional Electrolyte Additive : 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole has been reported as a bifunctional electrolyte additive for lithium-ion batteries. It acts as a redox shuttle for overcharge protection and also as an anion receptor to dissolve lithium fluoride generated during battery operation (Chen & Amine, 2007).
Catalysis in Organic and Organometallic Chemistry
- Tris(pentafluorophenyl)borane in Catalysis : This compound has been increasingly used as a catalyst or stoichiometric reagent in organic and organometallic chemistry, including catalytic hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).
Applications in Organic Electronics
- Charge-Transport Parameters in Organic Electronics : The study of perfluorinated oligoacene crystals, like perfluoropentacene and perfluorotetracene, reveals significant changes in their electronic properties and charge-transport characteristics, important for organic electronics applications (Delgado et al., 2009).
Use in Polymer Optoelectronic Devices
- Polyfluorene-Based Semiconductors : Polyfluorenes, combined with various periodic table elements, are used in polymer optoelectronic devices like light-emitting devices, solar cells, and sensors. These semiconductors have been tailored for specific applications in these fields (Xie et al., 2012).
Morphology-Dependent Emission in Solid State
- Difluoroboron Avobenzone : Exhibiting morphology-dependent emission and mechanochromic luminescence, difluoroboron avobenzone is a candidate for commercial applications like rewritable inks (Zhang et al., 2010).
Microfluidic Device Engineering
- Surface Engineering of Microfluidic Devices : Poly[para-xylylene carboxylic acid pentafluorophenolester-co-para-xylylene] has been used in the fabrication of microfluidic devices for surface immobilization of cell-capturing molecules, contributing to cell-based bioassays and clinical research applications (Lahann et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Penfluron, also known as Penfluoron, is a chemosterilant insecticide . Its primary target is the chitin synthesis process in insects . Chitin is a crucial component of the exoskeleton of insects, and by inhibiting its synthesis, Penfluron disrupts the normal growth and development of the insects .
Mode of Action
Penfluron belongs to the Benzoylphenyl urea class of insecticides . It acts as a chitin synthesis inhibitor . When insects are exposed to Penfluron, it interferes with the normal synthesis of chitin during the molting process . This disruption leads to abnormal endocuticle deposition and cuticle formation, resulting in the death of the insect .
Biochemical Pathways
It is known that it disrupts the chitin synthesis pathway, which is essential for the growth and development of insects . The downstream effects of this disruption include abnormal development and ultimately, the death of the insect .
Result of Action
The primary result of Penfluron’s action is the death of the insect. By inhibiting chitin synthesis, Penfluron causes deformities in the insect’s exoskeleton during the molting process . These deformities prevent the insect from developing normally, leading to its death .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N2O2/c16-10-2-1-3-11(17)12(10)13(23)22-14(24)21-9-6-4-8(5-7-9)15(18,19)20/h1-7H,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMHWAHAKLCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042262 | |
| Record name | Penfluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35367-31-8 | |
| Record name | Penfluron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penfluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENFLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9940344YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



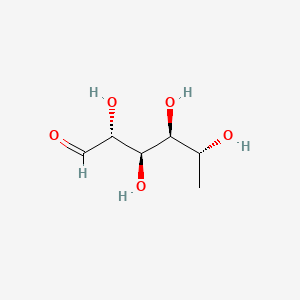
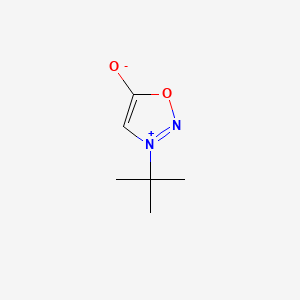
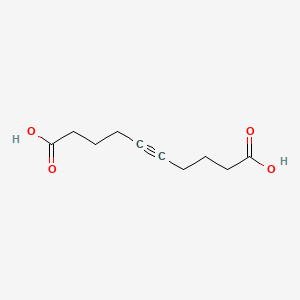

![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)
![[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1209081.png)

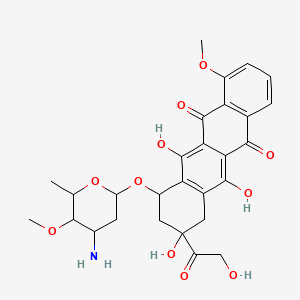


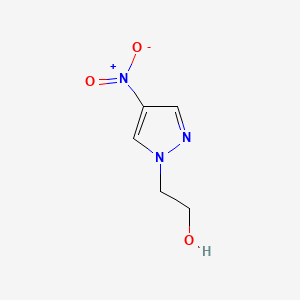

![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)
![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)